Gallium, triphenyl-
Overview
Description
Gallium, triphenyl- is an organometallic compound with the chemical formula C₁₈H₁₅Ga. It is a derivative of gallium where three phenyl groups are bonded to a central gallium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium, triphenyl- can be synthesized through several methods. One common approach involves the reaction of gallium trichloride with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
GaCl3+3PhMgBr→Ga(Ph)3+3MgBrCl
where Ph represents the phenyl group. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of gallium, triphenyl- often involves similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the product. Additionally, alternative methods such as the reaction of gallium metal with bromobenzene in the presence of a catalyst have been explored for more efficient production .
Chemical Reactions Analysis
Types of Reactions: Gallium, triphenyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxide.
Reduction: Can be reduced to gallium metal under specific conditions.
Substitution: Phenyl groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires strong reducing agents such as lithium aluminum hydride.
Substitution: Often involves the use of halogenated compounds or organometallic reagents.
Major Products:
Oxidation: Gallium oxide (Ga₂O₃)
Reduction: Gallium metal (Ga)
Substitution: Various organogallium compounds depending on the substituents used.
Scientific Research Applications
Gallium, triphenyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Medicine: Explored for its anticancer properties, particularly in the treatment of certain types of cancer.
Mechanism of Action
The mechanism of action of gallium, triphenyl- involves its ability to mimic iron in biological systems. Gallium can substitute for iron in various biochemical processes, disrupting the function of iron-dependent enzymes and proteins. This leads to the inhibition of bacterial growth and proliferation of cancer cells by inducing oxidative stress and apoptosis .
Comparison with Similar Compounds
Triethylgallium: Another organogallium compound used in the production of semiconductors.
Trimethylgallium: Similar to triethylgallium but with methyl groups instead of ethyl groups.
Gallium trichloride: A precursor for the synthesis of various organogallium compounds.
Uniqueness: Gallium, triphenyl- is unique due to its stability and the presence of phenyl groups, which provide distinct electronic and steric properties compared to other organogallium compounds. This makes it particularly useful in specific catalytic and synthetic applications .
Properties
IUPAC Name |
triphenylgallane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Ga/c3*1-2-4-6-5-3-1;/h3*1-5H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBVSWGUSGYQMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Ga | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148743 | |
Record name | Gallium, triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088-02-4 | |
Record name | Gallium, triphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallium, triphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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